![molecular formula C10H9NO2S B15205828 1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide to form benzo[d]oxazole-2-thiol. This intermediate is then reacted with methyl iodide to introduce the methylthio group. Finally, the ethanone moiety is introduced through an acylation reaction using acetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methylthio group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated benzoxazole derivatives.
Scientific Research Applications
1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzo[d]oxazole-2-thiol: Shares the benzoxazole core but lacks the methylthio and ethanone groups.
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone: Similar structure but with a bromine atom instead of a methylthio group.
2-(Methylthio)benzoxazole: Lacks the ethanone moiety but has the methylthio group on the benzoxazole ring.
Uniqueness: 1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone is unique due to the combination of the methylthio group and the ethanone moiety, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-(5-methylsulfanyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2S/c1-6(12)10-11-8-5-7(14-2)3-4-9(8)13-10/h3-5H,1-2H3 |
InChI Key |
SXFGFTCBPZOKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


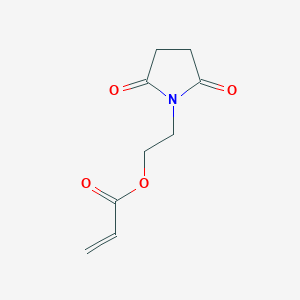
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
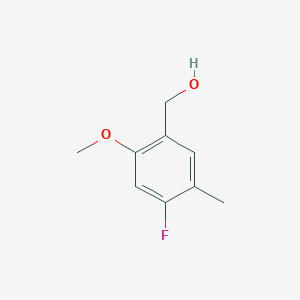
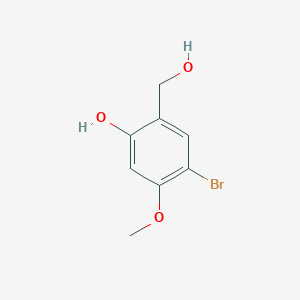
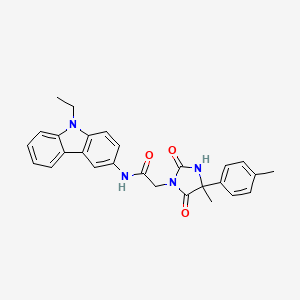
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
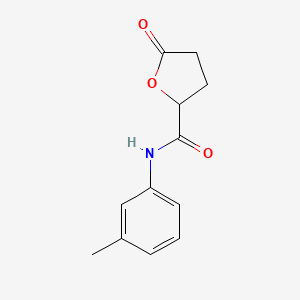
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
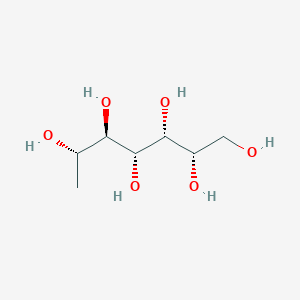
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)

![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)

